molecular formula C12H13NO2 B3057276 Methyl 2-(2-methyl-1H-indol-3-yl)acetate CAS No. 78564-10-0

Methyl 2-(2-methyl-1H-indol-3-yl)acetate

Cat. No. B3057276
Key on ui cas rn: 78564-10-0
M. Wt: 203.24 g/mol
InChI Key: OMCDPBZUNDJKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532237

Procedure details

To 2-methyl indole (1.69 g; 12.9 mmol) in 10 mL of THF at 0° C. was added MeMgBr 1.4M (12.9 mmol). After 30 min at 0° C. ZnCl2 1M (12.9 mL; 12.9 mmol) in THF was added and the reaction stirred for an other 30 min at r.t. Methyl bromoacetate (1.4 mL; 14.7 mmol) was added dropwise and left stirring for 48 h. The mixture was poured into aqueous NaHCO3, extracted with EtOAc (3×25 mL) and the combined organic extracts were washed with brine. The solution was dried over Na2SO4 and the solvent removed. Chromatography on silica gel (eluted with 5% EtOAc in hexane) yielded 1.13g (43%) of the title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
12.9 mL
Type
catalyst
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.C[Mg+].[Br-].Br[CH2:15][C:16]([O:18][CH3:19])=[O:17].C([O-])(O)=O.[Na+]>C1COCC1.[Cl-].[Cl-].[Zn+2]>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:15][C:16]([O:18][CH3:19])=[O:17])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
12.9 mmol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.9 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for an other 30 min at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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